molecular formula C7H4ClN3O2 B7829890 6-chloro-5-nitro-1H-benzimidazole

6-chloro-5-nitro-1H-benzimidazole

Cat. No.: B7829890
M. Wt: 197.58 g/mol
InChI Key: VMFIEKLTKRYYBU-UHFFFAOYSA-N
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Description

Compound 6-chloro-5-nitro-1H-benzimidazole is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

    Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.

    Industrial Production: Large-scale production often employs optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency.

Chemical Reactions Analysis

Compound 6-chloro-5-nitro-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound 6-chloro-5-nitro-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: It may be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of compound 6-chloro-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Compound 6-chloro-5-nitro-1H-benzimidazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.

    Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.

    Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar properties.

These compounds share structural similarities but may differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

6-chloro-5-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIEKLTKRYYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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